REACTION_CXSMILES
|
[CH3:1]I.[Mg].[CH3:4][C:5]1[CH:11]=[CH:10][CH:9]=[C:8](C(OC)=O)[C:6]=1[NH2:7].[Cl-].[NH4+].C([O:20][CH2:21][CH3:22])C>>[CH3:4][C:5]1[CH:11]=[CH:10][CH:9]=[C:8]([C:21]([OH:20])([CH3:22])[CH3:1])[C:6]=1[NH2:7] |f:3.4|
|
Name
|
|
Quantity
|
381.46 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
65.3 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0.67 mol
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C(=CC=C1)C(=O)OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
ADDITION
|
Details
|
was dropwise added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then refluxed for 21/2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
the resulting mixture filtered through diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
The water layer in the filtrate was decanted from the ether layer
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N)C(=CC=C1)C(C)(C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |